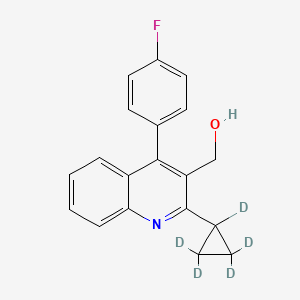

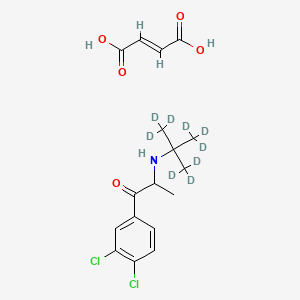

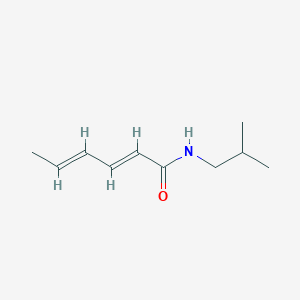

![molecular formula C18H13ClN2O4S B586077 5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid CAS No. 349536-39-6](/img/structure/B586077.png)

5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis . Various methods of synthesizing similar compounds have been reported .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine moiety, which is a nitrogen-containing heterocycle . The molecular weight of a similar compound, 5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine, is 358.84 .

Chemical Reactions Analysis

The chemical reactions involving this compound are thought to proceed through the carbocation intermediate . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . A similar compound, 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 304–305 °C .

科学的研究の応用

Synthesis and Structural Studies

Synthesis and Computational Study :

- A study focused on the synthesis of pyrazole derivatives related to the chemical structure of interest. It involved synthesizing, characterizing, and conducting a computational study of these compounds. X-ray diffraction and density-functional-theory (DFT) calculations were used to investigate their molecular structures. The study provided insights into the stability and tautomeric forms of these compounds, offering valuable information on their structural properties and behavior (Shen et al., 2012).

Intramolecular Cyclization :

- Research explored the reaction of a compound with bases resulting in intramolecular cyclization, yielding a specific ester. This study highlights the chemical reactivity and potential applications of similar pyridine-based structures in synthesizing new compounds with intricate cyclic structures (Remizov et al., 2019).

Synthesis of Pyridyl-pyrazole Compounds :

- This work detailed the synthesis of key intermediate pyridinyl-1H-pyrazole-5-carboxylic acid from the reaction of dichloropyridine with hydrazine, further leading to the synthesis of pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds. This study is significant for understanding the synthesis pathways and potential modifications of pyridine derivatives (Wang Jun, 2010).

Synthesis of Highly Functionalized Isoxazoles :

- The study involved the synthesis of a convenient scaffold for the creation of new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, showcasing the versatility of pyridine-based structures in synthesizing complex and functionalized compounds (Ruano et al., 2005).

作用機序

Target of Action

The primary target of 6’-Desmethyl-6’-carboxy Etoricoxib is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .

Mode of Action

6’-Desmethyl-6’-carboxy Etoricoxib, like other COX-2 selective inhibitors, selectively inhibits the COX-2 isoform . This selective inhibition prevents the production of prostaglandins from arachidonic acid . By reducing the generation of these mediators, the compound can effectively alleviate inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by 6’-Desmethyl-6’-carboxy Etoricoxib is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The parent compound, etoricoxib, is known to have a bioavailability of 100%, is extensively metabolized in the liver (mainly by cyp3a4), and has an elimination half-life of 22 hours . It is excreted via the kidneys (70%) and feces (20%)

Result of Action

The molecular and cellular effects of 6’-Desmethyl-6’-carboxy Etoricoxib’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing prostaglandin production, the compound can alleviate the symptoms of conditions like rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .

将来の方向性

The future directions for this compound could involve its use in the development of novel anti-fibrotic drugs . The biological activities of similar compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of similar compounds will be discovered in the future .

特性

IUPAC Name |

5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4S/c1-26(24,25)14-5-2-11(3-6-14)15-8-13(19)10-21-17(15)12-4-7-16(18(22)23)20-9-12/h2-10H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHJKHCGJLIAGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349536-39-6 |

Source

|

| Record name | 6'-Carboxy etoricoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-CARBOXY ETORICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G75T52B7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

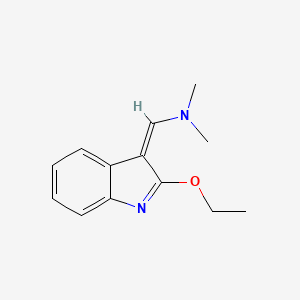

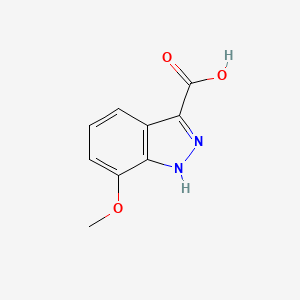

![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)